Pyridazine-4,5-diol

Overview

Description

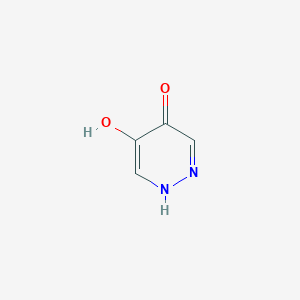

Pyridazine-4,5-diol, also known as 4,5-dihydroxy-2-methylpyridazine, is a heterocyclic compound belonging to the pyridazine family. It is a colorless solid with a molecular formula of C5H7NO2 and a molecular weight of 111.12 g/mol. This compound has some interesting properties such as its ability to act as an antioxidant and its ability to inhibit the formation of reactive oxygen species (ROS). It is also known to be an effective inhibitor of the enzyme xanthine oxidase.

Scientific Research Applications

1. Synthesis and Coordination Chemistry

Pyridazine-4,5-diol derivatives are utilized in the synthesis of complex chemical structures. For instance, microwave-assisted synthesis techniques have been used to create 3,6-di(pyridin-2-yl)pyridazines, which are known for their metal-coordinating ability, leading to the formation of gridlike metal complexes with copper(I) or silver(I) ions (Hoogenboom, Moore, & Schubert, 2006). Additionally, these compounds are synthesized through Diels-Alder reactions between acetylenes and tetrazines, providing alternative routes for creating substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006).

2. Crop Protection and Herbicidal Activities

Pyridazine derivatives have been studied for their applications in agriculture, particularly as herbicides. Research has shown that 4-(3-Trifluoromethylphenyl)pyridazine, a pyridazine derivative, exhibits bleaching and herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to have significant herbicidal activities against certain plant species (Xu et al., 2008).

3. Corrosion Inhibition

Pyridazine derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies involving 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole (PPI) have demonstrated its ability to inhibit mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency of PPI increases with concentration and the adsorption follows the Langmuir isotherm (Bentiss et al., 2006).

4. Pharmaceutical Research

While the requirement was to exclude drug-related information, it's noteworthy that pyridazine derivatives have been synthesized and evaluated for pharmaceutical applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017). However, this aspect of research is beyond the scope of the specified requirements.

5. Metal Complex Formation and Supramolecular Chemistry

Pyridazine derivatives are used as ligands in the formation of metal complexes. Research has demonstrated the ability of substituted pyridazines to form homoleptic and heteroleptic Ru(II) complexes. These complexes have varied optical and electrochemical properties, reflecting the electron-accepting character of the new ligands (Cooke et al., 2011).

6. Water Oxidation Catalysts

This compound derivatives have been incorporated into dinuclear complexes for water oxidation. These complexes have shown promising results in oxygen evolution, contributing to the development of efficient catalysts for water splitting applications (Zong & Thummel, 2005).

Mechanism of Action

Mode of Action

For instance, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Analysis

Biochemical Properties

Pyridazine-4,5-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2) . These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of signaling proteins such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis . These effects can result in altered cellular responses, including changes in proliferation rates and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, this compound inhibits monoamine oxidase by forming hydrogen bonds with the enzyme’s active site, preventing the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes such as monoamine oxidase and tyrosine kinase 2, affecting the metabolism of neurotransmitters and other signaling molecules . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . These interactions influence the localization and concentration of this compound within cells, affecting its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name |

5-hydroxy-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-6-2-4(3)8/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYGYRGRWMDMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514745 | |

| Record name | 5-Hydroxypyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-47-1 | |

| Record name | 5-Hydroxypyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Hydroxy-ethoxymethyl)-2,5,9-trimethyl-furo[3,2-G]chromen-7-one](/img/structure/B1611186.png)